molecular formula C25H20ClN5O2 B2949385 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950357-41-2

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2949385
CAS RN: 950357-41-2
M. Wt: 457.92
InChI Key: GPENWADNVBJOAW-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClN5O2 and its molecular weight is 457.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

The research on triazole derivatives, including compounds similar to the one , has shown that these compounds possess valuable pharmacological properties. For example, they exhibit anti-convulsive activity and can be useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981). The study of these compounds contributes significantly to the development of new therapeutic agents with potential applications in neurology and psychiatry.

Antitumor Activity

Triazole derivatives have been studied for their antitumor activities. The interaction of triazole compounds with alkyl and aryl isocyanates has been found to produce novel compounds with curative activity against specific leukemia types. These compounds might act as prodrugs, transforming into active agents in vivo, which highlights the potential for developing new anticancer treatments (Stevens et al., 1984).

Antimicrobial Activities

The synthesis of new triazole derivatives has led to the discovery of compounds with good to moderate antimicrobial activities. These studies are crucial for identifying new agents that could be developed into antibiotics to combat resistant bacterial strains. The research shows the promise of triazole compounds in contributing to the field of infectious diseases (Bektaş et al., 2007).

Molecular Interactions and Characterization

The synthesis and characterization of triazole derivatives also focus on understanding their molecular interactions, such as π-hole tetrel bonding. This knowledge is instrumental in designing compounds with specific properties for various applications, including as potential materials for molecular electronics or as ligands in coordination chemistry (Ahmed et al., 2020).

Antioxidant Properties

Research into triazole compounds has also uncovered antioxidant properties, making them candidates for therapeutic applications in diseases caused by oxidative stress. The identification of compounds with significant antioxidant activity supports ongoing efforts to find new treatments for conditions such as neurodegenerative diseases, cancer, and cardiovascular diseases (Brahmi et al., 2018).

properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O2/c1-14-5-4-6-21(15(14)2)27-25(32)23-16(3)31(30-28-23)19-11-12-22-20(13-19)24(33-29-22)17-7-9-18(26)10-8-17/h4-13H,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPENWADNVBJOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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